REACTION_CXSMILES
|
[CH2:1]([C:4]1(CCO)OCCC[O:5]1)[CH2:2][CH3:3].C(OCC)(=O)CC(C)=O.[CH3:22][C:23]([CH3:28])([CH2:26][OH:27])[CH2:24][OH:25]>>[CH3:3][C:2]1([CH2:1][CH2:4][OH:5])[O:27][CH2:26][C:23]([CH3:28])([CH3:22])[CH2:24][O:25]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1(OCCCO1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(C)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |